molecular formula C15H28OSi B12597030 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol CAS No. 917615-81-7

6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol

Cat. No.: B12597030
CAS No.: 917615-81-7
M. Wt: 252.47 g/mol
InChI Key: DWUNCGZIJHMHLV-UHFFFAOYSA-N
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Description

6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl group, which is a silicon atom bonded to three isopropyl groups, attached to a hexen-yn-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Hexen-yn-ol Backbone: The initial step involves the formation of the hexen-yn-ol backbone through a series of reactions such as alkyne addition and olefin metathesis.

    Introduction of the Silyl Group: The silyl group is introduced via a silylation reaction, where a silylating agent such as triisopropylsilyl chloride is used in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.

    Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol exerts its effects involves interactions with various molecular targets and pathways. The silyl group can enhance the stability and reactivity of the compound, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Hex-3-en-5-yn-1-ol: Lacks the silyl group, making it less stable and less reactive in certain reactions.

    6-(Triisopropylsilyl)-1-hexen-5-yn-3-ol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

6-[Tri(propan-2-yl)silyl]hex-3-en-5-yn-1-ol is unique due to the presence of the triisopropylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

917615-81-7

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

6-tri(propan-2-yl)silylhex-3-en-5-yn-1-ol

InChI

InChI=1S/C15H28OSi/c1-13(2)17(14(3)4,15(5)6)12-10-8-7-9-11-16/h7-8,13-16H,9,11H2,1-6H3

InChI Key

DWUNCGZIJHMHLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC=CCCO)(C(C)C)C(C)C

Origin of Product

United States

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